molecular formula C11H17NO3 B8376304 (4-Amino-3,5-diethoxy-phenyl)-methanol

(4-Amino-3,5-diethoxy-phenyl)-methanol

Cat. No.: B8376304
M. Wt: 211.26 g/mol
InChI Key: YXAICPZUFDAGSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-Amino-3,5-diethoxy-phenyl)-methanol is a useful research compound. Its molecular formula is C11H17NO3 and its molecular weight is 211.26 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H17NO3

Molecular Weight

211.26 g/mol

IUPAC Name

(4-amino-3,5-diethoxyphenyl)methanol

InChI

InChI=1S/C11H17NO3/c1-3-14-9-5-8(7-13)6-10(11(9)12)15-4-2/h5-6,13H,3-4,7,12H2,1-2H3

InChI Key

YXAICPZUFDAGSV-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=CC(=C1N)OCC)CO

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 4-amino-3,5-diethoxy-benzoic acid ethyl ester (2.8 g, 11.05 mmol, 1.0 equiv; prepared as described in I. Kompis, A. Wick Helv. Chim. Acta 1977, 60, 3025-3034) in dichloromethane (50 mL) at 0° C. under Ar was slowly added diisobutylaluminium hydride (27.6 mL, 27.64 mmol, 2.5 equiv; 1.0 M solution in dichloromethane) over a time period of 15 min and the cooling bath removed on completion of addition. After stirring for 18 h, the excess hydride was quenched by cautious addition of a sat. solution of potassium sodium tartrate (10 mL). The solidified mixture was extracted with dichloromethane (5×200 mL) and THF (2×150 mL), the combined organic phases washed with water (3×100 mL), dried over MgSO4, concentrated by evaporation under reduced pressure and the crude material purified by column chromatography on silica eluting with a gradient of heptane/ethyl acetate (4:1→1:1) providing 1.10 g (47%) of the title compound. 1H NMR (300 MHz, CDCl3): δ 1.42 (t, J=7.0 Hz, 3H), 3.82 (br s, 2H), 4.05 (q, J=7.0 Hz, 2H), 4.54 (s, 2H), 6.50 (s, 2H). 13C NMR (75 MHz, CDCl3): δ 15.03, 64.21, 66.00, 104.51, 125.44, 129.89, 146.71. MS (ISP): 211.9 [M+H]+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
27.6 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three
Yield
47%

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